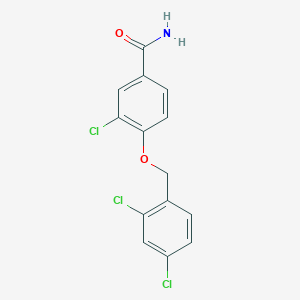

3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzamide

Description

3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzamide (CAS: 1706429-02-8) is a benzamide derivative featuring a chloro substituent at position 3 of the benzene ring and a 2,4-dichlorobenzyloxy group at position 3. Its molecular formula is C₁₄H₁₀Cl₃NO₂, with a molecular weight of 354.59 g/mol. This compound is structurally characterized by:

- A benzamide core (aromatic ring with an amide group).

- Electron-withdrawing chlorine substituents on both the benzyloxy moiety and the primary aromatic ring.

- Potential applications in medicinal chemistry due to its halogen-rich structure, which may influence bioactivity and binding affinity to biological targets .

Properties

Molecular Formula |

C14H10Cl3NO2 |

|---|---|

Molecular Weight |

330.6 g/mol |

IUPAC Name |

3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzamide |

InChI |

InChI=1S/C14H10Cl3NO2/c15-10-3-1-9(11(16)6-10)7-20-13-4-2-8(14(18)19)5-12(13)17/h1-6H,7H2,(H2,18,19) |

InChI Key |

IKAGOFOUZJSNMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Cl)OCC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzamide typically involves the reaction of 3-chloro-4-hydroxybenzamide with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of various substituted derivatives.

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzamide exhibit promising anticancer properties. The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing the anticancer efficacy of benzamide derivatives. For instance, modifications to the benzamide structure can lead to improved selectivity and potency against various cancer cell lines .

Monoamine Oxidase Inhibition

Compounds with similar structures have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Parkinson's. In vitro studies have shown that certain derivatives can selectively inhibit MAO-B with low IC50 values, suggesting potential therapeutic applications in treating neurological disorders .

Pharmacological Insights

Antimicrobial Properties

The benzamide scaffold has been associated with antimicrobial activity. Compounds derived from this structure have demonstrated effectiveness against various bacterial strains, making them candidates for developing new antibacterial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties of related compounds. By modulating inflammatory pathways, these compounds can potentially alleviate conditions such as arthritis or other chronic inflammatory diseases. The ability to inhibit pro-inflammatory cytokines is a key feature of this class of compounds .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzamide involves its interaction with specific molecular targets. The chloro and dichlorobenzyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzamide, highlighting variations in substituents and their impact on physicochemical properties:

Key Observations :

- Halogenation: The target compound’s 2,4-dichlorobenzyloxy group introduces higher lipophilicity compared to mono-halogenated (e.g., 4-[(2-Cl-4-F-benzyl)oxy] in ) or non-halogenated benzyloxy groups.

- Amino vs. Chloro Substituents: The amino group in 63969-05-1 increases hydrogen-bond donor capacity, contrasting with the electron-withdrawing chloro groups in the target compound.

Physicochemical and Spectral Comparisons

Infrared (IR) Spectroscopy

- Target Compound : Expected IR peaks include:

- Compound 6a : IR shows 3497 cm⁻¹ (O–H stretch), 3430 cm⁻¹ (N–H stretch), and 1630 cm⁻¹ (amide C=O) .

- Compound 6b : Features a distinct 1215 cm⁻¹ peak (C–O stretch of –OCH₃) .

Nuclear Magnetic Resonance (NMR)

- Target Compound : Anticipated ¹H-NMR signals:

- δ 5.15 ppm (s, –CH₂– of benzyloxy).

- δ 6.79–8.34 ppm (aromatic protons).

- Compound 6a: ¹H-NMR includes δ 4.92 ppm (d, –CH– azetidinone), δ 5.50 ppm (s, –OH) .

- Compound 14 (C₁₅H₁₃ClFNO₃): Likely shows δ 3.79 ppm (–OCH₃) and δ 5.10 ppm (–CH₂– benzyloxy) .

Mass Spectrometry (MS)

Elemental Analysis and Purity

Biological Activity

3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzamide (CAS#: 1706429-02-8) is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure

The compound features a chlorobenzamide structure with significant substitutions that may influence its biological activity. The presence of chlorine atoms and a benzyl ether moiety are critical for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antiviral Activity : Preliminary studies suggest that modifications in the benzyl group can significantly alter the compound's efficacy against viral proteases, particularly in the context of SARS-CoV-2. For instance, compounds with similar structural motifs demonstrated varying degrees of inhibition against viral enzymes, indicating that this compound may exhibit comparable antiviral properties .

- Anti-inflammatory Properties : Related compounds have shown anti-inflammatory effects, particularly through inhibition of pathways involving cytokines and other inflammatory mediators. The structure's ability to modulate these pathways could position it as a candidate for treating inflammatory diseases .

- Antifibrotic Activity : Some derivatives of benzamide compounds have exhibited antifibrotic properties by inhibiting collagen synthesis in liver fibrosis models. This suggests a potential application in fibrotic diseases where collagen deposition is a concern .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral proteases | |

| Anti-inflammatory | Modulation of cytokine release | |

| Antifibrotic | Inhibition of collagen synthesis |

Case Study: Antiviral Efficacy

A study focusing on the structure-activity relationship (SAR) of similar compounds indicated that the introduction of halogen substituents can enhance antiviral activity. Specifically, the presence of multiple chlorine atoms was associated with increased potency against viral proteases, which are critical targets for antiviral drug development .

Case Study: Anti-inflammatory Mechanism

In vitro assays demonstrated that related benzamide derivatives could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that this compound might also exert similar effects by interfering with signaling pathways involved in inflammation .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains to be fully elucidated. However, studies on structurally related compounds indicate that modifications to the benzyl group can affect absorption, distribution, metabolism, and excretion (ADME) properties. Toxicological assessments are essential to determine safety profiles before clinical applications can be considered .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling 3-chloro-4-hydroxybenzamide with 2,4-dichlorobenzyl chloride under nucleophilic aromatic substitution conditions. Refluxing in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ is common. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of benzamide to benzyl chloride) and temperature (80–100°C). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

- Data : Evidence from analogous syntheses (e.g., 4-[(2,4-dichlorobenzyl)oxy]aniline) shows yields of 65–75% under similar conditions .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodology : Use a combination of NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS). For NMR, deuterated DMSO is preferred due to the compound’s limited solubility in CDCl₃. IR peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups. HRMS with electrospray ionization (ESI+) provides accurate molecular ion verification .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, solvent DMSO concentration). Validate activity via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Control for compound stability in buffer systems using HPLC-MS over 24-hour incubation .

- Case Study : In PubChem data, oxidation/reduction byproducts (e.g., carboxylic acids or alcohols) under physiological conditions can alter activity, necessitating metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.